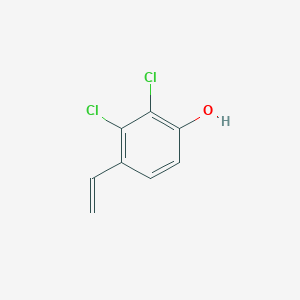
2,3-Dichloro-4-ethenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4-ethenylphenol is an organic compound characterized by the presence of two chlorine atoms, an ethenyl group, and a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethenylphenol typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-ethenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. This includes the initial formation of 4-ethenylphenol followed by chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Amino or thiol-substituted phenols
Applications De Recherche Scientifique
2,3-Dichloro-4-ethenylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-ethenylphenol involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include oxidative stress induction and disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: Similar in structure but lacks the ethenyl group.
2,3-Dichlorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Ethenylphenol: Lacks the chlorine atoms, resulting in different chemical properties.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
61482-57-3 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2,3-dichloro-4-ethenylphenol |
InChI |
InChI=1S/C8H6Cl2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
Clé InChI |
ZKWMNZRMWAYCIN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=C(C=C1)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


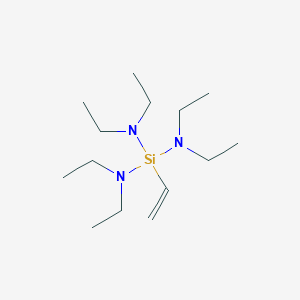
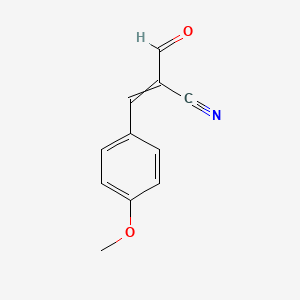
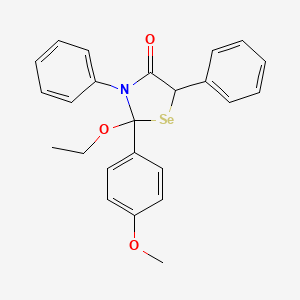
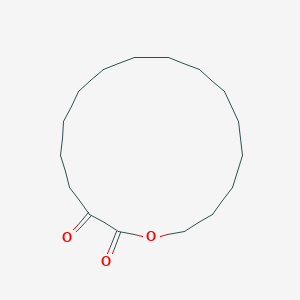

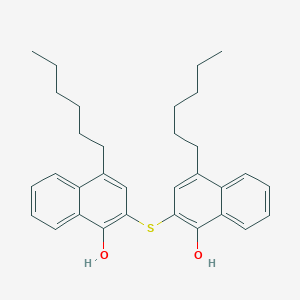

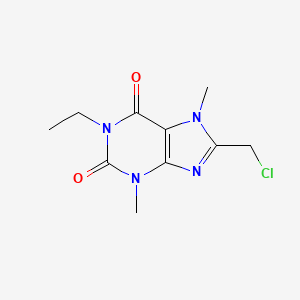
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
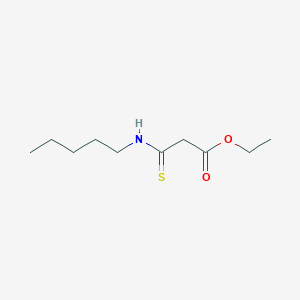
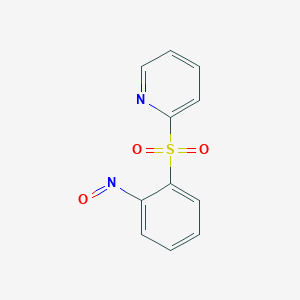
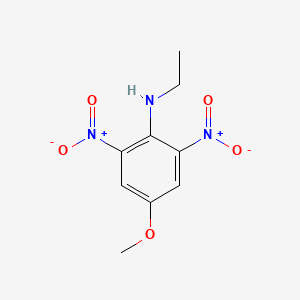
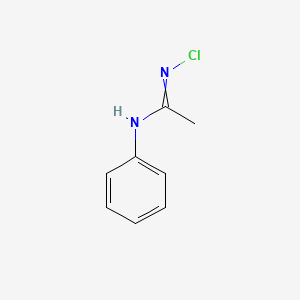
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
